molecular formula C11H8F2N2O3 B2923871 Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate CAS No. 2230804-32-5

Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate

Cat. No.: B2923871
CAS No.: 2230804-32-5
M. Wt: 254.193
InChI Key: APFFFPYJQGJIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a difluoromethyl group at the 5-position and a methyl benzoate moiety at the 4-position. The 1,3,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its electron-withdrawing properties and role in enhancing metabolic stability in pharmaceuticals.

Properties

IUPAC Name

methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O3/c1-17-11(16)7-4-2-6(3-5-7)9-14-15-10(18-9)8(12)13/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFFFPYJQGJIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NN=C(O2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate typically involves the formation of the oxadiazole ring followed by the introduction of the difluoromethyl group. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic conditions to form the oxadiazole ring. The difluoromethyl group can then be introduced using difluorocarbene reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Unfortunately, the available search results provide limited information regarding the specific applications of "Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate." However, the search results do offer some insight into the properties and related compounds, which can help infer potential applications.

Chemical Properties and Synthesis
this compound has the molecular formula C11H8F2N2O3C_{11}H_8F_2N_2O_3 and a molecular weight of 254.1896 . It is also referred to by the product number AG01FKVX(AGN-PC-3H5L5A) . The SMILES notation for this compound is COC(=O)c1ccc(-c2nnc(C(F)F)o2)cc1 .

Related Research and Potential Applications
Difluoromethyl-1,3,4-oxadiazoles, a class of compounds to which this compound belongs, have been identified as selective, mechanism-based inactivators capable of inhibiting HDAC6 (histone deacetylase 6) . This suggests potential applications in biochemical research and drug development . The difluoromethyl moiety plays a crucial role in the inhibitory action, with the zinc-bound water attacking the sp2sp^2 carbon nearest to the difluoromethyl group, leading to ring opening of the oxadiazole .

The study by Rapp, et al, mentions the use of ruthenium polypyridyl complexes in various fields, including dye-sensitized solar cells, photoredox catalysis, light-driven water oxidation, and biological electron transfer . These complexes can also "cage" biologically active molecules and release them upon exposure to light, which has applications in biological research .

General Information
The compound is intended for research and laboratory use only and is not approved for use as a pharmaceutical, food additive, or household product .

Mechanism of Action

The mechanism of action of Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The difluoromethyl group in the target compound is smaller and more electronegative than the bulky (4-methoxyphenyl)methyl or furan-2-yl groups in LMM5/LMM11.
  • Functional Group Differences : The benzoate ester in the target compound contrasts with the sulfamoyl-benzamide groups in LMM5/LMM11. Esters generally exhibit higher hydrolytic lability compared to amides, which could affect metabolic stability .

Electronic and Physicochemical Properties

  • In contrast, the methoxy group in LMM5 donates electron density, which may alter redox behavior .
  • Lipophilicity : Fluorine atoms in the difluoromethyl group likely increase lipophilicity (logP) compared to the polar sulfamoyl groups in LMM5/LMM11. This could improve membrane permeability but reduce aqueous solubility.

Biological Activity

Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate is an organic compound that has garnered attention for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H8F2N2O3C_{11}H_8F_2N_2O_3. The compound consists of a benzoate ester linked to a difluoromethyl-substituted oxadiazole ring. The difluoromethyl group enhances its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the difluoromethyl group increases binding affinity to various enzymes and receptors, influencing multiple biochemical pathways. Notably, it has been shown to act as a selective inhibitor of histone deacetylase 6 (HDAC6), which plays a crucial role in regulating gene expression and cellular functions .

Inhibition of Histone Deacetylase 6 (HDAC6)

This compound exhibits potent inhibitory activity against HDAC6. This inhibition is significant due to HDAC6’s involvement in various diseases, including cancer and neurodegenerative disorders. The compound acts as a mechanism-based inhibitor, leading to irreversible inactivation of HDAC6 through a two-step slow-binding mechanism .

Table 1: Inhibitory Activity Against HDAC Isoforms

CompoundIC50 (μM)Selectivity
This compound0.531Selective for HDAC6
Control Isoforms (HDAC1–4)>10No significant inhibition

Study on Metabolic Pathways

A study investigated the metabolic pathways of related oxadiazole compounds using animal models. Following administration, metabolites were identified through high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS). Key metabolites included N-hydroxy derivatives and hydroxymethyl compounds, indicating significant biotransformation processes that may influence the pharmacokinetics of this compound .

Cellular Effects

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through its action on HDAC6. The compound's ability to alter histone acetylation status leads to changes in gene expression profiles associated with cell growth and survival .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate, and how can reaction efficiency be optimized?

  • Methodology : Utilize cyclocondensation reactions between hydrazide derivatives and difluoromethyl-substituted carbonyl precursors. Monitor reaction progress via Thin Layer Chromatography (TLC) and purify using recrystallization from methanol or aqueous NaOH washes to isolate the oxadiazole ring . Optimize stoichiometry and solvent polarity (e.g., DMF or ethanol) to enhance yields.
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of intermediates. Characterize intermediates (e.g., hydrazides) via melting point and IR spectroscopy before proceeding .

Q. How should researchers handle acute toxicity risks associated with this compound during laboratory workflows?

  • Safety Protocols : Adhere to GHS Category 4 precautions (oral, dermal, inhalation toxicity). Use fume hoods, nitrile gloves, and lab coats. Store in sealed containers away from oxidizers. In case of exposure, rinse affected areas with water and seek medical attention, providing the SDS (e.g., Key Organics Limited’s guidelines) .
  • Emergency Measures : Maintain emergency contact numbers (e.g., +44(0)1840 212137) and ensure first-aid kits contain activated charcoal for accidental ingestion .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structural integrity?

  • Analytical Workflow :

  • NMR : Confirm aromatic protons (δ 7.5–8.5 ppm for benzoate) and difluoromethyl groups (δ 5.5–6.5 ppm for CF₂H).
  • IR : Identify ester C=O stretches (~1720 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹).
  • Mass Spectrometry : Verify molecular ion peaks (e.g., m/z ~293 for C₁₀H₇F₂N₂O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Troubleshooting Strategy :

  • Assay Conditions : Control variables like pH, solvent (DMSO concentration ≤1%), and cell line viability (e.g., MTT assays).
  • Structural Analogues : Compare results with methyl benzoate derivatives lacking the difluoromethyl group to assess substituent effects .
  • Statistical Validation : Use ANOVA to evaluate replicate variability and confirm dose-response trends .

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?

  • Modeling Workflow :

  • Docking Studies : Use AutoDock Vina with PubChem-derived 3D structures (CID-based) to simulate binding to enzymes like cyclooxygenase-2 (COX-2) .
  • QSAR : Correlate electronic parameters (e.g., Hammett σ values for difluoromethyl) with bioactivity using Gaussian-based DFT calculations .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the difluoromethyl-oxadiazole moiety?

  • Experimental Design :

  • Analog Synthesis : Replace difluoromethyl with -CH₃, -CF₃, or -Cl to assess electronegativity and steric effects.
  • Pharmacological Testing : Screen analogues against bacterial pathogens (e.g., S. aureus) using agar diffusion assays, noting zones of inhibition .
  • Data Interpretation : Use molecular dynamics simulations to link substituent hydrophobicity (logP) to membrane permeability .

Methodological Notes

  • Key References : Synthesis ( ), toxicity (), spectroscopy ( ), and computational modeling ( ).
  • Data Reproducibility : Replicate spectral analyses with ≥95% purity and document solvent residuals (e.g., methanol in NMR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.